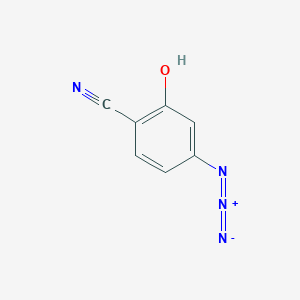

4-Azido-2-hydroxybenzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

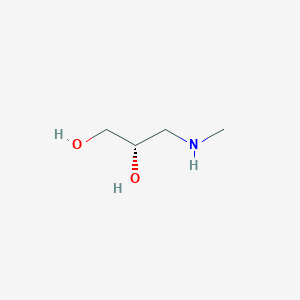

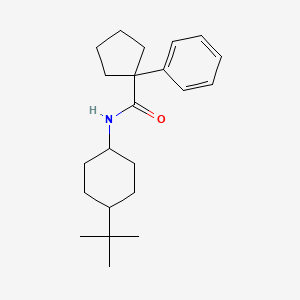

4-Azido-2-hydroxybenzonitrile, also known as AHBN, is a chemical compound that has gained significant attention in scientific research due to its unique properties. AHBN is a versatile compound that can be used in a variety of applications, including organic synthesis, bioconjugation, and photolabeling. In

Wissenschaftliche Forschungsanwendungen

Herbicide Resistance in Transgenic Plants

4-Azido-2-hydroxybenzonitrile has been studied in the context of its potential utility in developing herbicide resistance in transgenic plants. In a notable study, a gene encoding a specific nitrilase that converts bromoxynil to its primary metabolite was introduced into tobacco plants. This genetic modification resulted in the plants exhibiting resistance to high levels of bromoxynil, a herbicide that inhibits photosynthesis. The successful introduction of a novel catabolic detoxification gene into plants opens up possibilities for developing herbicide-resistant crops, potentially contributing to agricultural sustainability (Stalker, Mcbride, & Malyj, 1988).

Vibrational Spectra and Structure Studies

The compound has also been a subject of vibrational spectra and structure studies. An investigation into the structures of 4-hydroxybenzonitrile and its anion was conducted through IR spectra and ab initio HF and MP2 calculations. The study found that the conversion of the molecule into the oxyanion led to significant spectral changes and an additional quinoidization of the phenylene ring. Such molecular insights are crucial in understanding the chemical behavior of this compound and its derivatives, which can be instrumental in various chemical applications (Binev, 2001).

Enzymatic Activity Studies

The enzymatic activity of UDP-glucuronosyltransferases (UGTs) in relation to this compound has been examined. In this context, 4-Azido-2-hydroxybenzoic acid, a photoactive benzoic acid derivative, was used as a photoprobe to identify the phenol binding site of UGTs. This research has implications for understanding the molecular interactions and mechanisms of action of UGTs, which are important for the metabolism of a wide range of substances in the body, including drugs and environmental toxins (Xiong et al., 2006).

Click Chemistry Applications

The compound is also relevant in the field of click chemistry. Studies have shown that azido groups attached to purine and pyrimidine rings can undergo strain-promoted click chemistry with cyclooctynes to form fluorescent, light-up, triazole products. This has potential applications in living cell fluorescent imaging, facilitating the study of cellular processes and molecular interactions in real time (Zayas et al., 2015).

Microelectrochemical Patterning

The compound has been used in microelectrochemical patterning of gold surfaces. This innovative technique involves local microelectrochemical grafting of a gold substrate by 4-azidobenzenediazonium. This opens up significant possibilities for the local micro functionalization of electrodes by thin layers, enabling advancements in the development of biosensors and other electrochemical devices (Coates et al., 2011).

Safety and Hazards

Safety data sheets provide information about the potential hazards of a chemical compound and the necessary safety precautions. While specific safety and hazard information for “4-Azido-2-hydroxybenzonitrile” is not available, it’s important to handle all chemical compounds with care and use appropriate personal protective equipment .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-azido-2-hydroxybenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4O/c8-4-5-1-2-6(10-11-9)3-7(5)12/h1-3,12H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PECAJUQZOCEODF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=[N+]=[N-])O)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

105430-49-7 |

Source

|

| Record name | 4-azido-2-hydroxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-({2-[(3-fluorophenoxy)methyl]-3-oxo-2,3-dihydro-1H-isoindol-1-yl}oxy)acetate](/img/structure/B2766792.png)

![5-(4-Fluorophenyl)-6-(2-morpholinoethyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2766793.png)

![Tert-butyl (3as,6as)-rel-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/no-structure.png)

![2-[1-(9-Methylpurin-6-yl)piperidin-4-yl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2766807.png)

![6-Methyl-2-[[1-[2-(3-methylphenyl)acetyl]azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2766810.png)

![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2766813.png)